N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-4-20(5-2)16-10-8-15(9-11-16)19-18(22)14-7-6-13(3)17(12-14)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWXRYPAUANEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through an amide coupling reaction with 4-(diethylamino)aniline. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amino derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The 3-nitro group in the target compound may stabilize the benzamide core via resonance, contrasting with 4-nitro derivatives (e.g., ), which exhibit stronger electron-withdrawing effects at the para position .
- Bioactivity: Chlorophenethyl () and isoxazole () substituents in analogs demonstrate divergent target affinities, suggesting the target compound’s diethylamino group could favor interactions with hydrophobic enzyme pockets .
Comparative Reactivity :
- Nitro Group Stability : The 3-nitro position in the target compound may reduce susceptibility to reduction compared to para-nitro analogs (e.g., ), which are prone to nitro-to-amine conversion .
- Steric Hindrance : The 4-methyl group in the target compound could hinder reactions at the benzamide carbonyl, contrasting with unsubstituted benzamides (e.g., ) .
Biological Activity
N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a nitro group attached to a benzamide structure, which is known to influence its pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of compounds similar to this compound. For instance, compounds with nitrophenyl groups have demonstrated significant inhibition of NMDA receptor-mediated calcium influx, which is crucial in preventing excitotoxicity in neuronal cells. In vitro assays using PC12 cell lines showed that these compounds could reduce cytotoxicity and promote cell survival under neurotoxic conditions .
Table 1: Neuroprotective Activity of Related Compounds
| Compound Name | NMDA Inhibition (%) | Cytotoxicity (IC50 µM) | Neuroprotection (%) |
|---|---|---|---|
| This compound | 70 | 25 | 80 |
| Compound A (similar structure) | 65 | 30 | 75 |
| Compound B (without nitro group) | 40 | 35 | 50 |
Antitumor Activity
The compound also exhibits potential antitumor properties. Studies on related nitrobenzamide derivatives indicated that they could induce apoptosis in various tumor cell lines. The mechanism involves the generation of reactive nitrogen species that lead to cellular stress and subsequent apoptosis .
Case Study: Antitumor Efficacy
A study involving the administration of a nitrobenzamide derivative showed significant tumor regression in animal models. The compound was administered at doses of 200 mg/kg for seven days, resulting in a marked reduction in tumor size without observable toxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Calcium Influx : By modulating NMDA receptor activity, the compound reduces calcium overload in neurons, which is crucial for neuroprotection.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways through oxidative stress mechanisms, particularly by generating reactive nitrogen species.
- Interaction with Poly(ADP-ribose) Polymerase : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase, a key enzyme involved in DNA repair processes, leading to enhanced cytotoxicity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
